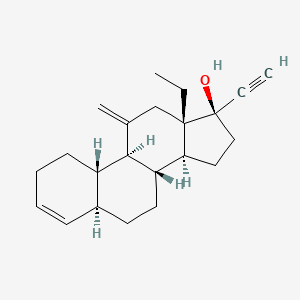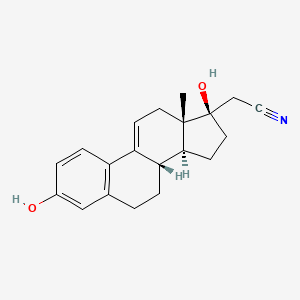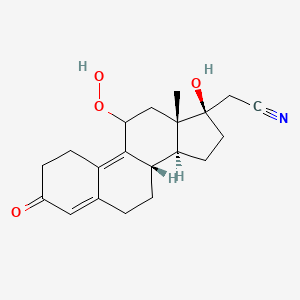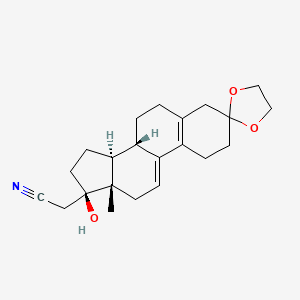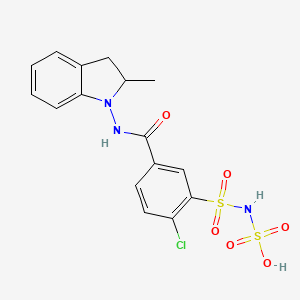
rac Indapamide-N-(sulfonamido) Sulfate
Descripción general
Descripción
“rac Indapamide-N-(sulfonamido) Sulfate” is a compound useful in organic synthesis . It has a molecular weight of 445.90 and a molecular formula of C16H16ClN3O6S2 .
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 30 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 N hydrazine, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 sulfonamide .Aplicaciones Científicas De Investigación
Metabolic Profile and Pharmacodynamics
- Indapamide sustained-release (SR) 1.5 mg/day, a thiazide-related sulfonamide diuretic, was evaluated for its influence on serum levels of lipids, glucose, uric acid, and renal function. The treatment showed no significant change from baseline in serum lipid levels and glucose levels, maintaining this neutral effect over 9 and 12 months. Renal function was not affected by short- or long-term therapy, and serum uric acid levels, slightly increased after short-term therapy, were restored to baseline values during long-term therapy. This suggests Indapamide SR 1.5 mg/day has no detrimental effect on glucose metabolism, serum levels of lipids and uric acid, or renal function, making it an attractive choice for patients with mild-to-moderate hypertension, including the elderly and those with increased cardiovascular risks (Weidmann, 2001).
Therapeutic Efficacy
- Indapamide's antihypertensive action appears primarily related to its diuretic activity. It's effective as a sole treatment in mild to moderate hypertension and can be combined with other anti-hypertensive agents. Although it may induce electrolyte and metabolic abnormalities, these tend to occur with less frequency or severity compared to other diuretics. This positions indapamide as a suitable first-line treatment in patients with mild to moderate hypertension (Chaffman et al., 1984).
Endothelium-Dependent Production Enhancement
- Indapamide was found to potentiate the endothelium-dependent production of cyclic guanosine monophosphate (GMP) by bradykinin in the canine femoral artery. This suggests that the potentiation of relaxation evoked by bradykinin is associated with an enhanced production of cyclic GMP, indicating an increase in the production of endothelium-derived nitric oxide (Junquéro, Schini, & Vanhoutte, 1991).
Novel Sulfonamide Drugs and Applications
- The sulfonamide moiety is a common element in many clinically used drugs such as diuretics, antiepileptics, antipsychotic, and COX2 inhibitors. Recent drugs like apricoxib and pazopanib also incorporate this group, demonstrating the ongoing relevance of sulfonamides in drug development. Sulfonamides are continuously being investigated for various applications, including as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and potential treatments for other diseases (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Medicinal Chemistry
- Sulfonamides have a wide range of pharmacological activities, from diuretics to anticancer agents. Their inhibitory effect on vitamin Bc synthesis in micro-organisms underscores their antibacterial potential. Novel sulfonamides are being developed with an emphasis on varied pharmacological effects, indicating the breadth of potential applications of this chemical group in medicine (El-Qaliei et al., 2020).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It’s recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFINQVOKAXDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675973 | |
| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219174-77-2 | |
| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




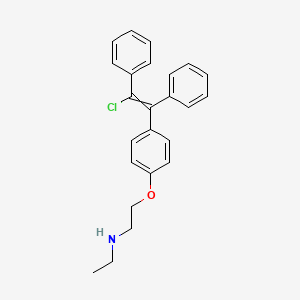
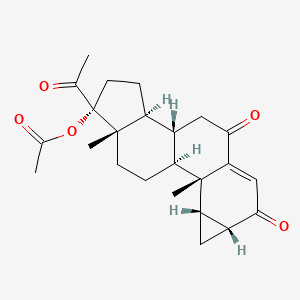


![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

